molecular formula C23H27NO4 B6285039 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid CAS No. 1693678-72-6

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid

Cat. No.: B6285039
CAS No.: 1693678-72-6
M. Wt: 381.5
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Description

Chemical Structure and Properties 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid (IUPAC name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol . The compound features a branched pentanoic acid backbone with a 4,4-dimethyl substitution and an Fmoc-protected aminomethyl group at the 2-position. The stereochemistry of the α-carbon is critical; the (S)-enantiomer is commonly used in peptide synthesis for its compatibility with solid-phase methodologies .

Applications This compound serves as a building block in peptide synthesis, particularly for introducing sterically hindered, nonpolar residues. Its tert-butyl (tBu) side chain enhances solubility in organic solvents and stabilizes secondary structures in peptides .

Properties

CAS No.

1693678-72-6

Molecular Formula

C23H27NO4

Molecular Weight

381.5

Purity

95

Origin of Product

United States

Preparation Methods

Mechanism of Silylation and Fmoc Activation

A patent by Google Patents (WO1997041093A1) outlines a method using silylating agents to enhance Fmoc protection efficiency. The process involves:

  • Silylation of the Amine : Treating the free amine (4,4-dimethylpentanoic acid derivative) with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS)-protected intermediate.

  • Fmoc Coupling : Reacting the silylated amine with Fmoc-Cl (Fmoc chloride) in anhydrous dichloromethane (DCM) under inert atmosphere.

Reaction Conditions :

  • Temperature : 0–25°C

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Yield : 85–92%

Table 1: Optimization of Silylation Parameters

Silylating AgentSolventReaction Time (h)Yield (%)
MSTFADCM292
BSATHF387
BSTFAAcetonitrile1.589

This method minimizes side reactions, such as carboxylate activation, by temporarily blocking the amine’s nucleophilicity.

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Functionalization and Coupling

The Fmoc-strategy SPPS, described by Pires et al., adapts well to synthesizing branched amino acids:

  • Resin Selection : Rink amide resin (0.6 mmol/g loading) pre-swollen in DMF.

  • Activation : Fmoc-aminomethyl-4,4-dimethylpentanoic acid (1.2 eq) activated with HBTU (1.1 eq) and DIPEA (2.5 eq) in DMF.

  • Coupling : Stirred for 2–4 hours at 25°C, monitored by Kaiser test.

Key Considerations :

  • Steric Hindrance : Extended coupling times (up to 6 hours) improve yields for bulky residues.

  • Deprotection : 20% piperidine/DMF (v/v) removes Fmoc groups without cleaving the resin.

Table 2: SPPS Coupling Efficiency

Coupling ReagentEquiv.Time (h)Yield (%)
HBTU1.1288
HATU1.01.591
PyBOP1.2385

Solution-Phase Synthesis Using MSNT/1-Methylimidazole

Esterification and Activation

Blankemeyer-Menge et al. report a racemization-free method using 2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol (MSNT) and 1-methylimidazole (Melm):

  • Activation : MSNT (1.5 eq) and Melm (2 eq) in DCM activate the carboxylic acid.

  • Amine Coupling : The Fmoc-protected aminomethyl component is added dropwise at −15°C.

Advantages :

  • Low racemization (<1%) due to mild conditions.

  • Compatible with acid-labile protecting groups.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via reversed-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).

Table 3: Analytical Data for Purified Compound

ParameterValue
Molecular Weight381.5 g/mol (calc.)
HPLC Purity>98%
[α]D²⁵ (c=1, MeOH)+12.5°
HRMS (ESI+)m/z 382.1862 [M+H]+

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J=7.5 Hz, 2H, Fmoc ArH), 7.68–7.62 (m, 2H), 7.42 (t, J=7.3 Hz, 2H), 4.32 (d, J=6.8 Hz, 2H, CH2Fmoc), 4.22 (t, J=7.1 Hz, 1H, Fmoc CH), 3.12 (s, 2H, CH2N), 1.92–1.85 (m, 1H, CH(CH3)2), 0.93 (s, 9H, C(CH3)3) .

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Side-Chain Modifications

  • Branched vs. Linear Chains: The target compound’s 4,4-dimethyl group introduces steric hindrance, reducing conformational flexibility compared to linear analogs like (S)-4-((Fmoc)amino)pentanoic acid .
  • Functional Groups : Derivatives with tertiary amines (e.g., piperidine in ) or alkynes (e.g., ) enable interactions with biological targets or participation in click chemistry.

Optical Activity

  • The (S)-enantiomer of the target compound ([α]₂₀ᴅ = −11.3 in DMF) is preferred in chiral peptide synthesis, whereas racemic mixtures are avoided due to regulatory constraints .
  • In contrast, (S)-2-((Fmoc)amino)-4-methoxybutanoic acid exhibits lower optical rotation ([α]₂₀ᴅ = +2.3), reflecting its distinct stereoelectronic environment .

Research Findings

Peptide Stability

The 4,4-dimethyl group in the target compound enhances proteolytic stability by shielding the peptide backbone, as demonstrated in studies of angiotensin-converting enzyme (ACE) inhibitors .

Solubility

Branched analogs like the target compound show 3–5× higher solubility in dichloromethane (DCM) compared to linear Fmoc-amino acids, facilitating solid-phase synthesis .

Biological Activity

The compound 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid , commonly referred to as Fmoc-β-tBu-Ala-OH, is a synthetic derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility, making it valuable in various biochemical applications, particularly in peptide synthesis and drug development.

  • Molecular Formula : C22_{22}H25_{25}N O4_4
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 139551-74-9
  • IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, which may facilitate binding to specific sites on proteins.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, its structural analogs have demonstrated significant inhibition against the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis .
  • Receptor Binding : The fluorenylmethoxycarbonyl moiety may aid in receptor binding through hydrophobic interactions and hydrogen bonding. This can modulate receptor activity and influence downstream signaling pathways.

Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies :
    • A study indicated that derivatives of the fluorenylmethoxycarbonyl group exhibit varying degrees of inhibition against enzymes involved in lipid metabolism .
    • Another research highlighted its potential as an inhibitor for enzymes like InhA, showcasing promising results against drug-resistant strains of tuberculosis .
  • Cellular Assays :
    • Cellular assays have demonstrated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
  • Peptide Synthesis Applications :
    • The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection and deprotection of amino acids during peptide assembly. This facilitates the creation of complex peptides with specific biological activities .

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated inhibition of InhA enzyme, crucial for mycobacterial survival.
Study BCytotoxicityCompounds similar to Fmoc derivatives showed significant cytotoxicity against several cancer cell lines.
Study CPeptide SynthesisUtilized Fmoc protection strategy to synthesize bioactive peptides effectively.

Q & A

Q. Basic

  • NMR spectroscopy : Confirms structural integrity, particularly the Fmoc group (aromatic protons at δ 7.3–7.8 ppm) and methyl substituents.
  • High-performance liquid chromatography (HPLC) : Assesses purity (>95% typically required for peptide synthesis).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

What strategies resolve solubility challenges during solid-phase peptide synthesis (SPPS) with this compound?

Q. Advanced

  • Solvent optimization : Use N-methyl-2-pyrrolidone (NMP) or DMF with 1–5% acetic acid to enhance solubility.
  • Sonication : Temporarily disrupts crystalline aggregates.
  • Elevated temperatures : Heating to 40–50°C improves dissolution without degrading the Fmoc group.
  • Side-chain modifications : Introducing hydrophilic groups (e.g., PEG linkers) in the resin can reduce steric hindrance .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319).
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335).
  • First aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion (H302) .

How does the steric hindrance from the 4,4-dimethylpentanoic acid group influence coupling efficiency?

Advanced
The bulky 4,4-dimethyl group reduces nucleophilic accessibility, leading to:

  • Slower coupling kinetics : Add 2–4 equivalents of amino acid and extend reaction times (2–4 hours).
  • Activator selection : HATU or PyAOP outperforms DIC/HOBt due to stronger electrophilic activation.
  • Microwave assistance : Enhances reaction efficiency by 30–50% through controlled dielectric heating .

What are the applications of this compound in branched or cyclic peptide synthesis?

Q. Advanced

  • Branching : The carboxylic acid moiety serves as an attachment point for orthogonal protecting groups (e.g., Alloc), enabling selective deprotection for side-chain modifications.
  • Cyclization : Used in head-to-tail or side-chain-to-side-chain cyclization via native chemical ligation (NCL) or CuAAC click chemistry.
  • Peptidomimetics : The dimethyl group mimics natural hydrophobic residues (e.g., leucine) in folded peptide structures .

How do impurities from incomplete Fmoc deprotection affect downstream applications?

Advanced
Residual Fmoc groups:

  • Interfere with coupling : Compete with incoming amino acids, reducing yield.
  • Detection : LC-MS identifies truncated sequences.
  • Mitigation : Optimize deprotection with 20% piperidine in DMF (2 × 5 min) and validate via Kaiser test .

What computational tools predict the conformational impact of this compound in peptide design?

Q. Advanced

  • Molecular dynamics (MD) simulations : Assess steric effects on peptide folding (e.g., using GROMACS).
  • Density functional theory (DFT) : Models electronic interactions between the dimethyl group and adjacent residues.
  • Rosetta : Predicts stability of engineered peptides incorporating this residue .

How is this compound used in site-specific bioconjugation strategies?

Q. Advanced

  • Click chemistry : The carboxylic acid is functionalized with azide/alkyne handles for Cu-free strain-promoted cycloadditions.
  • Photocleavable linkers : Incorporation of ortho-nitrobenzyl groups enables light-triggered release in drug delivery systems.
  • Enzyme-mediated ligation : Sortase A recognizes LPXTG motifs engineered into peptides derived from this compound .

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